molecular formula C13H18N4O B6249344 2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide CAS No. 1488565-23-6

2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide

Cat. No. B6249344
M. Wt: 246.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-N-(1H-indazol-5-yl)pentanamide, also known as AMIP, is an organic compound with a variety of uses in scientific research and laboratory experiments. It is a derivative of the amino acid alanine, and is commonly used in the synthesis of peptides and proteins. AMIP has been studied extensively, and is known to have a variety of biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide involves the reaction of 1H-indazole-5-carboxylic acid with 2-(chloromethyl)pentan-1-amine, followed by the reduction of the resulting intermediate to yield the final product.

Starting Materials
1H-indazole-5-carboxylic acid, 2-(chloromethyl)pentan-1-amine, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Methanol, Ethyl acetate, Wate

Reaction
Step 1: Conversion of 1H-indazole-5-carboxylic acid to 1H-indazole-5-carboxylic acid chloride using thionyl chloride, Step 2: Reaction of 1H-indazole-5-carboxylic acid chloride with 2-(chloromethyl)pentan-1-amine in the presence of triethylamine to yield the intermediate 2-(chloromethyl)-N-(1H-indazol-5-yl)pentanamide, Step 3: Reduction of the intermediate using sodium borohydride in methanol to yield the final product 2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide, Step 4: Purification of the final product using column chromatography with ethyl acetate and water as eluents

Mechanism Of Action

The mechanism of action of 2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide is not well understood. However, it is known that 2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide binds to amino acids in proteins and peptides, and is thought to influence the structure and function of these proteins. In addition, 2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide is known to interact with enzymes and other proteins, and is thought to play a role in the binding of ligands to enzymes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide are not fully understood. However, it is known that 2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide binds to amino acids in proteins and peptides, and is thought to influence the structure and function of these proteins. In addition, 2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide is known to interact with enzymes and other proteins, and is thought to play a role in the binding of ligands to enzymes.

Advantages And Limitations For Lab Experiments

The use of 2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be used in a variety of experiments. In addition, 2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide is relatively stable and has a low toxicity. However, there are also some limitations to the use of 2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide in laboratory experiments. It is not very soluble in water, and can be difficult to work with in aqueous solutions. In addition, 2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide can be expensive to purchase, and can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on 2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide. One potential direction is to further study the biochemical and physiological effects of 2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide, in order to better understand its mechanism of action. Another potential direction is to develop new methods for the synthesis of 2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide, in order to reduce the cost and increase the availability of the compound. Additionally, further research could be done to explore the potential applications of 2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide in drug design and drug metabolism. Finally, further research could be done to explore the potential of 2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide as a therapeutic agent.

Scientific Research Applications

2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide has a variety of applications in scientific research. It is commonly used in the synthesis of peptides and proteins, and can be used to study the structure and function of proteins. It is also used in the study of enzyme kinetics, and can be used to study the binding of ligands to enzymes. 2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide has also been used in the study of drug metabolism and drug-receptor interactions.

properties

CAS RN

1488565-23-6

Product Name

2-(aminomethyl)-N-(1H-indazol-5-yl)pentanamide

Molecular Formula

C13H18N4O

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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